molecular formula C5H8ClNS B2990341 2-[(3-Chloropropyl)sulfanyl]acetonitrile CAS No. 112212-93-8

2-[(3-Chloropropyl)sulfanyl]acetonitrile

Cat. No.: B2990341
CAS No.: 112212-93-8
M. Wt: 149.64
InChI Key: NDOTXYMVDPQFNO-UHFFFAOYSA-N
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Description

2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8) is a bifunctional organic compound of significant interest in synthetic chemistry, serving as a valuable intermediate for the construction of more complex molecules. Its molecular structure, characterized by both a reactive chloropropyl group and a sulfanylacetonitrile moiety (C5H8ClNS, MW: 149.64) , makes it a versatile building block in nucleophilic substitution and cyclization reactions. The compound's primary research value lies in its application as a key precursor in the synthesis of various pharmacologically active derivatives. Compounds featuring acetonitrile scaffolds are extensively utilized in the development of antimicrobials , antileishmanial agents , and anthelmintics such as the amino-acetonitrile derivative (AAD) class of drugs . Furthermore, α-thionitriles, like this compound, are recognized in organic synthesis as acyl anion equivalents, reacting with aldehydes, ketones, and alkyl halides to form new carbon-carbon bonds, which is a fundamental transformation in medicinal chemistry . As a specialized chemical, 2-[(3-Chloropropyl)sulfanyl]acetonitrile is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant Safety Data Sheets prior to use and adhere to all laboratory safety protocols, as acetonitrile-based compounds can be highly flammable and harmful if swallowed, in contact with skin, or inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloropropylsulfanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOTXYMVDPQFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and Reactivity of Trimetrexate (CAS 52128-35-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

CAS 52128-35-5 corresponds to Trimetrexate (TMQ) , a non-classical antifolate and quinazoline derivative.[1][2] Unlike its analog Methotrexate (MTX), Trimetrexate lacks the terminal glutamate moiety.[3] This structural deviation is not merely cosmetic; it fundamentally alters the molecule's pharmacokinetics, allowing it to bypass the Reduced Folate Carrier (RFC) and enter cells via passive diffusion.

This guide analyzes the molecular architecture of Trimetrexate, its specific reactivity profile, and the experimental frameworks required to utilize it effectively in drug development and enzymatic assays.

Chemical Identity Table
FeatureSpecification
Common Name Trimetrexate
IUPAC Name 5-methyl-6-[(3,4,5-trimethoxyphenyl)amino]methyl-quinazoline-2,4-diamine
Molecular Formula C₁₉H₂₃N₅O₃
Molecular Weight 369.42 g/mol
Solubility Profile Lipophilic (High solubility in DMSO; low aqueous solubility as free base)
Key Moiety 2,4-diaminoquinazoline ring (DHFR binding); 3,4,5-trimethoxyaniline (Lipophilicity)

Structural Analysis & Reactivity Profile

Molecular Architecture

The structure of Trimetrexate is a study in targeted lipophilicity. It consists of two primary domains connected by a methylene bridge:

  • The Pharmacophore (Quinazoline Ring): The 2,4-diamino-5-methylquinazoline system mimics the pteridine ring of dihydrofolate, allowing high-affinity binding to the active site of dihydrofolate reductase (DHFR).

  • The Lipophilic Tail (Trimethoxyaniline): Unlike Methotrexate, which possesses a polar p-aminobenzoylglutamate tail, Trimetrexate features a 3,4,5-trimethoxyphenyl group.

Mechanism of Transport (Causality): The absence of the glutamate tail and the presence of methoxy groups significantly increase the LogP (partition coefficient). Consequently, Trimetrexate does not rely on the solute carrier family (SLC19A1/RFC) for cellular entry. It penetrates lipid bilayers passively, making it effective against MTX-resistant tumor cell lines that downregulate folate transporters.

Reactivity & Stability
  • Oxidative Liability: The electron-rich trimethoxyaniline ring is susceptible to oxidative metabolism. In vivo, this leads to O-demethylation (primarily via CYP450 isozymes), which can be metabolically activated or cleared.

  • Protonation States: The N1 and N3 nitrogens on the quinazoline ring are basic. In acidic media, protonation occurs, which is utilized in the formulation of the glucuronate salt to enhance aqueous solubility for IV administration.

  • Polyglutamylation Resistance: Because it lacks a glutamate residue, Trimetrexate cannot undergo intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS). This prevents the "ion trapping" effect seen with MTX, resulting in a shorter intracellular half-life and necessitating different dosing schedules.

Biological Interface & Mechanism of Action

Trimetrexate acts as a tight-binding inhibitor of Dihydrofolate Reductase (DHFR) .[2][3] By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), it depletes the cellular pool of reduced folates required for thymidylate and purine biosynthesis, leading to "thymineless death."[2]

Visualization: Antifolate Mechanism & Transport

The following diagram illustrates the divergent transport mechanisms of MTX vs. Trimetrexate and their convergence on DHFR.

Trimetrexate_Mechanism Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space DHFR DHFR Enzyme Intracellular->DHFR Binding MTX Methotrexate (Polar) RFC Reduced Folate Carrier (RFC) MTX->RFC Requires Transporter TMQ Trimetrexate (Lipophilic) Diffusion Passive Diffusion TMQ->Diffusion Bypasses Transporter RFC->Intracellular Active Transport Diffusion->Intracellular Lipid Solubility DHF Dihydrofolate DHFR->DHF Inhibition (Ki < 1nM) THF Tetrahydrofolate DHF->THF Normal Pathway DNA DNA Synthesis THF->DNA Required Precursor

Caption: Comparative entry pathways of Methotrexate (RFC-dependent) and Trimetrexate (Passive Diffusion) converging on DHFR inhibition.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Context: As a lipophilic free base, Trimetrexate is poorly soluble in water. Improper solubilization leads to micro-precipitation, invalidating IC50 data.

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Weigh 3.69 mg of Trimetrexate powder.[4] Dissolve in 1.0 mL of DMSO.

  • Clarification: Vortex for 30 seconds. If visual turbidity persists, warm the solution to 37°C for 2 minutes.

  • Storage: Aliquot into light-protective amber vials (the quinazoline ring is photosensitive). Store at -20°C. Stable for 3 months.

  • Working Solution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Protocol 2: DHFR Inhibition Assay (Spectrophotometric)

Context: To verify the potency of a Trimetrexate batch, a kinetic enzyme assay monitoring NADPH oxidation is the gold standard.

Reagents:

  • Recombinant Human DHFR (hDHFR).

  • Dihydrofolic Acid (DHF) substrate.[2][5][6][7]

  • NADPH (Cofactor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Workflow:

  • Blanking: Set spectrophotometer to 340 nm (absorbance peak of NADPH).

  • Baseline: Add Buffer, NADPH (100 µM), and hDHFR enzyme to the cuvette. Monitor for 1 min to ensure no background oxidation.

  • Inhibitor Addition: Add Trimetrexate (serial dilutions from 0.1 nM to 100 nM). Incubate for 2 minutes to allow equilibrium binding.

  • Initiation: Add DHF (50 µM) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Analysis: Calculate the slope (rate of reaction). Plot Rate vs. [Trimetrexate] to determine IC50. Expect IC50 values in the low nanomolar range (<5 nM).

Chemical Synthesis Workflow

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted anilines). The classical synthesis involves a nucleophilic attack of the aniline on a quinazoline precursor.

Synthesis_Workflow Precursor1 2,4-diamino-5-methyl- 6-bromomethylquinazoline Reaction Nucleophilic Substitution (DMF, 50°C) Precursor1->Reaction Precursor2 3,4,5-trimethoxyaniline Precursor2->Reaction Crude Crude Trimetrexate Reaction->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure Trimetrexate (>98% HPLC) Purification->Final

Caption: Simplified synthetic route via alkylation of trimethoxyaniline with a bromomethyl-quinazoline derivative.

References

  • ChemicalBook. (2025).[3] Trimetrexate | 52128-35-5 - Chemical Properties and Mechanism. Retrieved from

  • PubChem. (2025).[2] Trimetrexate Compound Summary (CID 5583). National Center for Biotechnology Information. Retrieved from [2]

  • MedChemExpress. (2025). Trimetrexate (CI-898) Datasheet and Protocols. Retrieved from

  • Elslager, E. F., et al. (1983).[1] Folate antagonists.[1][2][3][8][9][4] 20. Synthesis and antitumor and antimalarial properties of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines. Journal of Medicinal Chemistry. (Cited via search context).

  • LiverTox. (2016).[8] Trimetrexate - Clinical Overview and Hepatotoxicity. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from

Sources

Thermodynamic Stability & Degradation Kinetics of Chloropropyl Sulfanyl Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Chloropropyl Sulfanyl Acetonitrile Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Executive Summary

Chloropropyl sulfanyl acetonitrile derivatives—specifically 2-((3-chloropropyl)thio)acetonitrile and its structural analogs—serve as critical bifunctional linkers in the synthesis of sulfur-containing heterocycles and pharmaceutical intermediates (e.g., leukotriene receptor antagonists). Their utility stems from the orthogonal reactivity of the electrophilic alkyl chloride, the nucleophilic thioether, and the latent electrophilicity of the nitrile group.

However, this high reactivity imposes a complex thermodynamic stability profile. These derivatives are prone to Neighboring Group Participation (NGP) , leading to auto-catalytic decomposition via thietanium ion intermediates. This guide provides a mechanistic analysis of these instability pathways, supported by experimental protocols for stability profiling and storage mitigation strategies.

Physicochemical & Structural Profile[1]

The core structure, 2-((3-chloropropyl)thio)acetonitrile , contains three distinct reactive centers. Understanding the electronic interplay between these centers is prerequisite to predicting thermodynamic behavior.

Reactivity Map
  • Site A (Alkyl Chloride): A primary alkyl halide susceptible to nucleophilic substitution (

    
    ).
    
  • Site B (Thioether): A soft nucleophile capable of intramolecular attack on Site A.

  • Site C (Alpha-Methylene): The protons at the

    
    -position to the nitrile and sulfur are significantly acidic (
    
    
    
    ), making the molecule sensitive to base-catalyzed condensation.
  • Site D (Nitrile): Generally stable but susceptible to hydrolysis under extreme pH or high temperature.

Visualization of Reactivity (DOT Diagram)

G Molecule 2-((3-chloropropyl)thio)acetonitrile (Target Structure) Thietanium Thietanium Ion Intermediate (Kinetic Instability) Molecule->Thietanium Intramolecular S_N2 (NGP) Hydrolysis Amide/Acid Derivatives (Acid/Base Degradation) Molecule->Hydrolysis H2O / pH Extreme Elimination Allyl Sulfide Derivatives (Base Catalyzed) Molecule->Elimination Base (-HCl) Polymer Polythioethers / Oligomers (Thermodynamic Sink) Thietanium->Polymer Ring Opening

Figure 1: Mechanistic degradation pathways of chloropropyl sulfanyl acetonitrile derivatives. The red path (Thietanium formation) represents the primary thermal instability risk.

Thermodynamic Stability Analysis

The "Thietanium Trigger" (Thermal Instability)

The most critical instability mode for 3-chloropropyl sulfides is Neighboring Group Participation (NGP) . The sulfur atom, located 3 carbons away from the chlorine, can displace the chloride ion to form a 4-membered thietanium (thietane-onium) ion .

  • Mechanism:

    
     (Intramolecular).
    
  • Thermodynamics: While the formation of a 4-membered ring is enthalpically disfavored due to ring strain (

    
    ), the entropic cost is lower than intermolecular reaction. Once formed, the thietanium salt is highly electrophilic and reacts rapidly with any nucleophile (including the starting material), leading to oligomerization.
    
  • Implication: Pure neat material can degrade "spontaneously" if stored at room temperature, especially if traces of moisture or polar impurities stabilize the ionic transition state.

Hydrolytic Stability
  • Acidic Conditions: The nitrile group is relatively robust. Hydrolysis to the amide requires forcing conditions (conc. HCl, heat). However, acid catalyzes the thietanium formation by protonating the leaving group (if alcohol analogs are present) or stabilizing the chloride leaving group.

  • Basic Conditions: Highly unstable. Bases abstract the

    
    -proton (Site C), leading to:
    
    • Elimination: Loss of HCl to form allyl-thio derivatives.

    • Condensation: Self-reaction (Thorpe-Ziegler type) to form dimeric nitriles.

Oxidative Stability

The thioether sulfur is prone to oxidation by atmospheric oxygen or peroxides to form:

  • Sulfoxides (R-SO-R'): Chiral, more polar.

  • Sulfones (R-SO2-R'): Thermodynamically stable sink. Note: Oxidation of the sulfur atom increases stability against thietanium formation because the sulfoxide/sulfone oxygen withdraws electron density, reducing the nucleophilicity of the sulfur lone pair.

Quantitative Data Summary

The following estimated thermodynamic parameters serve as a baseline for stability profiling.

ParameterValue (Est.)Relevance to Stability
Boiling Point >250°C (Dec.)High BP indicates low volatility, but decomposition precedes boiling.
LogP 1.8 - 2.2Moderate lipophilicity; prone to adsorption on plastic surfaces.
Bond Dissociation (C-Cl) ~80 kcal/molWeakest link; thermal homolysis is unlikely below 200°C.
pKa (

-CH2)
~18 (DMSO)Susceptible to deprotonation by alkoxides or hydroxides.
Thietanium Activation

~20-25 kcal/molAccessible at ambient temperature over long durations.

Experimental Protocols for Stability Validation

Protocol: Differential Scanning Calorimetry (DSC) Screening

Purpose: To determine the onset temperature of thermal runaway (thietanium polymerization).

  • Sample Prep: Weigh 2-4 mg of 2-((3-chloropropyl)thio)acetonitrile into a gold-plated high-pressure crucible (to contain volatile HCl/HCN byproducts).

  • Reference: Empty gold crucible.

  • Method: Ramp from 25°C to 300°C at 5°C/min under

    
     flow (50 mL/min).
    
  • Analysis: Look for an exothermic event.[1]

    • Interpretation: An exotherm onset

      
       indicates high risk of self-accelerating decomposition (SADT) during bulk storage.
      
Protocol: Forced Degradation (Stress Testing)

Purpose: Validate analytical methods and identify degradation impurities.

Stress ConditionProcedureExpected Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 24hAmide derivative, Thietanium oligomers
Base Hydrolysis 0.1 N NaOH, RT, 4hAllyl sulfides, Thorpe dimers, Carboxylic acid
Oxidation 3%

, RT, 2h
Sulfoxide (+16 Da), Sulfone (+32 Da)
Thermal 60°C, neat, 7 daysDimer/Polymer (insoluble gum)
Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (Nitrile absorbance) and MS (ESI+).

  • Note: Chlorinated species show distinct M and M+2 isotope patterns (3:1 ratio).

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage controls are mandatory to maintain purity >98%:

  • Temperature: Store at -20°C . The rate of thietanium formation is temperature-dependent.

  • Atmosphere: Blanket with Dry Argon . Moisture promotes hydrolysis; Oxygen promotes sulfoxide formation.

  • Stabilizers: For bulk storage, adding a trace acid scavenger (e.g., solid

    
     or epoxide stabilizers) can prevent autocatalytic decomposition if HCl is generated, though this risks base-catalyzed degradation. Best practice is high purity isolation without additives.
    
  • Container: Glass or Teflon (PTFE). Avoid metals (Fe, Al) which can act as Lewis acids and catalyze dehalogenation.

References

  • NIST Chemistry WebBook. Acetonitrile Thermochemistry Data. National Institute of Standards and Technology. Link

  • PubChem Compound Summary. 3-Chloropropionitrile and Related Halo-Nitriles. National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. Neighboring Group Participation in Sulfur Compounds. (General mechanistic reference for thietanium formation). Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: Chloroalkyl Nitriles. (Safety and handling data). Link

  • MDPI Molecules. Solubility and Thermodynamics of Sulfonamide Derivatives in Acetonitrile Mixtures. (Context for thermodynamic behavior of sulfa-drugs in acetonitrile). Link

Sources

A Comprehensive Technical Guide to the Synthesis of 2-[(3-Chloropropyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 2-[(3-Chloropropyl)sulfanyl]acetonitrile, a key building block in organic synthesis. This document delves into the core chemical principles governing its formation, focusing on the nucleophilic substitution reaction between 3-chloro-1-propanethiol and chloroacetonitrile. We will explore the mechanistic underpinnings of this S-alkylation reaction, discuss the critical roles of reagents and reaction conditions, and provide a detailed, field-proven experimental protocol. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to confidently and efficiently synthesize this versatile intermediate.

Introduction: The Significance of 2-[(3-Chloropropyl)sulfanyl]acetonitrile

2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS No. 112212-93-8) is a bifunctional molecule of significant interest in the synthesis of more complex chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its structure incorporates a reactive chloropropyl group, susceptible to further nucleophilic substitution, and a nitrile functionality, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity makes it a valuable synthon for the construction of a diverse array of heterocyclic compounds and other target molecules.

The core of its synthesis lies in the formation of a thioether (sulfide) bond, a common structural motif in many biologically active compounds. Understanding the nuances of the synthesis of 2-[(3-Chloropropyl)sulfanyl]acetonitrile is therefore crucial for chemists aiming to leverage its synthetic potential.

Mechanistic Foundation: The S-Alkylation of a Thiol

The most direct and logical pathway to 2-[(3-Chloropropyl)sulfanyl]acetonitrile involves the S-alkylation of 3-chloro-1-propanethiol with chloroacetonitrile. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

The core transformation can be represented as:

In this process, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. The chloride ion of chloroacetonitrile serves as the leaving group.

The Role of the Nucleophile: Thiol vs. Thiolate

Thiols (R-SH) are moderately good nucleophiles. However, their conjugate bases, thiolates (R-S⁻), are significantly more potent nucleophiles.[3] Therefore, the reaction is almost invariably carried out in the presence of a base. The base deprotonates the thiol to form the thiolate anion in situ, dramatically increasing the reaction rate.

The acid-base equilibrium is as follows:

The choice of base is critical and will be discussed in the experimental protocol section.

The Electrophile and Leaving Group

Chloroacetonitrile is an effective electrophile for this reaction. The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating the SN2 displacement.

Synthesis Pathway: A Detailed Exploration

The primary synthetic route to 2-[(3-Chloropropyl)sulfanyl]acetonitrile is a one-pot reaction. Below is a detailed discussion of the key parameters and a step-by-step protocol.

Key Reagents and Their Functions
ReagentFunctionRationale for Choice
3-Chloro-1-propanethiolNucleophilic PrecursorProvides the chloropropyl-sulfanyl moiety of the target molecule.
ChloroacetonitrileElectrophilic PrecursorProvides the cyanomethyl group and is a good alkylating agent.[4]
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)Thiol Activator / Acid ScavengerDeprotonates the thiol to the more nucleophilic thiolate and neutralizes the HCl byproduct. Potassium carbonate is a common, inexpensive, and effective choice.
Solvent (e.g., Acetonitrile, Acetone, DMF)Reaction MediumShould be polar aprotic to solvate the ions without protonating the nucleophile. Acetonitrile is an excellent choice as it is also a reactant in some nitrile syntheses and is relatively easy to remove.[5]
Catalyst (optional, e.g., NaI, KI)Rate EnhancerIn cases of less reactive chlorides, a catalytic amount of an iodide salt can increase the reaction rate via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.
Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, with built-in checks for reaction completion.

Materials:

  • 3-Chloro-1-propanethiol (≥97%)[6]

  • Chloroacetonitrile (≥98%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents relative to the limiting reagent).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask. Begin stirring to create a suspension of the base. Add 3-chloro-1-propanethiol (1.0 equivalent) to the suspension.

  • Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.1 equivalents) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Wash the collected solids with a small amount of ethyl acetate to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

    • Remove the solvent in vacuo using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water and then with brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 3-Chloro-1-propanethiol + Chloroacetonitrile + K₂CO₃ solvent Acetonitrile reagents->solvent Dissolve reflux Reflux (4-6h) solvent->reflux Heat filtration Filtration reflux->filtration Cool evaporation Solvent Evaporation filtration->evaporation extraction Liquid-Liquid Extraction evaporation->extraction drying Drying extraction->drying final_evaporation Final Evaporation drying->final_evaporation final_product 2-[(3-Chloropropyl)sulfanyl]acetonitrile final_evaporation->final_product Starting_Material_Synthesis chloroacetamide Chloroacetamide chloroacetonitrile Chloroacetonitrile chloroacetamide->chloroacetonitrile Dehydration p2o5 P₂O₅ propanethiol 3-Chloro-1-propanethiol (Commercially Available)

Sources

The Sulfur-Nitrile Nexus: A Technical Guide to Sulfanyl Acetonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfanyl acetonitriles (


-thioacetonitriles) represent a critical class of bifunctional synthons in pharmaceutical chemistry. Characterized by the 

motif, these intermediates possess a unique "methylene pivot" where the electron-withdrawing nitrile group and the polarizable sulfur atom synergistically enhance the acidity of the

-protons. This guide details the historical evolution, synthetic methodologies, and mechanistic applications of sulfanyl acetonitriles, focusing on their role as precursors for bioactive heterocycles like thiophenes and thiazoles.

Historical Genesis & Chemical Evolution

The utility of sulfanyl acetonitriles emerged prominently in the mid-20th century, coinciding with the "Golden Age" of heterocyclic chemistry. While simple alkylation of thiols with chloroacetonitrile was known earlier, the true pharmaceutical potential of this scaffold was unlocked by the discovery of the Gewald Reaction in 1966.

The Gewald Revolution

Karl Gewald’s discovery that


-methylene carbonyls, activated nitriles, and elemental sulfur could condense to form 2-aminothiophenes revolutionized drug discovery. In this multicomponent reaction, sulfanyl acetonitriles often exist as transient intermediates or can be used as direct starting materials in "interrupted" Gewald variations.
  • Pre-1960s: Limited use as simple alkylating agents.

  • 1966 (Gewald): Established the sulfur-nitrile motif as a gateway to 2-aminothiophenes.

  • Modern Era: Utilization in the synthesis of kinase inhibitors (e.g., via Thorpe-Ziegler cyclization) and non-steroidal anti-inflammatory drugs (NSAIDs).

Synthetic Methodologies

The synthesis of sulfanyl acetonitriles primarily relies on the nucleophilic substitution (


) of 

-haloacetonitriles by thiols. This process requires careful control of basicity to prevent nitrile hydrolysis or disulfide formation.
Core Synthetic Pathway ( )

The most robust method involves the reaction of a thiol (aryl or alkyl) with chloroacetonitrile or bromoacetonitrile in the presence of a mild base.

Reaction Scheme:



Table 1: Optimization Parameters for Sulfanyl Acetonitrile Synthesis
ParameterRecommended ConditionRationale
Solvent Acetone or DMFPolar aprotic solvents enhance the nucleophilicity of the thiolate anion.
Base

(anhydrous)
Mild enough to prevent nitrile hydrolysis; strong enough to deprotonate the thiol.
Temperature Reflux (Acetone) or 60°C (DMF)Balances reaction rate with suppression of side reactions (e.g., polymerization).
Catalyst KI (catalytic)Finkelstein reaction in situ (Cl

I) accelerates the substitution.

Experimental Protocol: Synthesis of (Phenylsulfanyl)acetonitrile

Objective: To synthesize (phenylsulfanyl)acetonitrile via S-alkylation of thiophenol. Target Purity: >98% (GC/NMR) Yield Expectation: 85-92%

Materials
  • Thiophenol (10 mmol)

  • Chloroacetonitrile (11 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (15 mmol)
    
  • Acetone (dry, 30 mL)

  • Sodium Iodide (catalytic, 10 mg)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (2.07 g) in dry acetone (30 mL).
    
  • Activation: Add Thiophenol (1.02 mL) dropwise. Allow the mixture to stir at room temperature for 15 minutes to generate the potassium thiolate species. Note: The solution may turn slightly yellow.

  • Alkylation: Add Sodium Iodide (catalytic). Then, add Chloroacetonitrile (0.7 mL) dropwise via a syringe over 5 minutes. Caution: Chloroacetonitrile is a potent lachrymator; perform in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 4 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The thiol spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel.
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.

  • Purification: The residue is typically an oil. Dissolve in

    
     (20 mL) and wash with water (
    
    
    
    mL) to remove trace salts. Dry over
    
    
    , filter, and evaporate.
    • Optional: If high purity is required, distill under vacuum (Kugelrohr) or recrystallize from ethanol if the derivative is solid.

Validation:

  • IR: Sharp peak at ~2240

    
     (C
    
    
    
    N stretch).
  • 1H NMR (

    
    ):  Singlet at 
    
    
    
    3.6-3.8 ppm (
    
    
    ).

Mechanistic Pathways & Visualization[1]

Workflow Visualization

The following diagram illustrates the synthetic workflow described above, highlighting the critical decision points.

SynthesisWorkflow Start Start: Thiophenol + K2CO3 Intermediate Intermed: Thiolate Anion Start->Intermediate Deprotonation Reagent Add: Cl-CH2-CN + KI Intermediate->Reagent Activation Reaction Reflux (Acetone, 4h) Reagent->Reaction SN2 Attack Workup Filter & Evaporate Reaction->Workup Completion (TLC) Product Product: (Phenylsulfanyl)acetonitrile Workup->Product Purification

Caption: Step-by-step workflow for the synthesis of (phenylsulfanyl)acetonitrile via nucleophilic substitution.

The "Methylene Pivot" Reactivity

The


-protons in sulfanyl acetonitriles are highly acidic (

~18-20 in DMSO) due to the combined electron-withdrawing nature of the nitrile and the ability of sulfur to stabilize the adjacent carbanion (via d-orbital participation or polarization). This makes them excellent nucleophiles for:
  • Aldol-type condensations (Knoevenagel).

  • Thorpe-Ziegler cyclizations (to form aminothiophenes).

Reactivity Scaffold Sulfanyl Acetonitrile (R-S-CH2-CN) Base Base Treatment Scaffold->Base Carbanion Stabilized Carbanion (R-S-CH(-)-CN) Base->Carbanion -H+ Path1 Electrophile: Ketone Carbanion->Path1 Path2 Electrophile: Nitrile Carbanion->Path2 Product1 Gewald Reaction (Thiophenes) Path1->Product1 + S8 / Cyclization Product2 Thorpe-Ziegler (Enaminonitriles) Path2->Product2 Dimerization

Caption: Divergent synthetic pathways from the activated methylene group of sulfanyl acetonitriles.

Pharmaceutical Applications

The Gewald Reaction (Thiophene Synthesis)

The most significant application of sulfanyl acetonitriles is in the synthesis of 2-aminothiophenes .[1] These heterocycles are ubiquitous in medicinal chemistry, serving as the core scaffold for:

  • Olanzapine (Zyprexa): An atypical antipsychotic.

  • Tinoridine: An anti-inflammatory agent.[2]

  • Allosteric Modulators: Used in functionally selective GPCR targeting.

While the classic Gewald reaction uses elemental sulfur, using a pre-formed sulfanyl acetonitrile allows for regio-controlled synthesis of thiophenes that are difficult to access via the one-pot multicomponent method.

Thiazole Synthesis

Sulfanyl acetonitriles can be converted into thioamides (via


 addition to the nitrile) and subsequently reacted with 

-haloketones (Hantzsch Thiazole Synthesis) to generate thiazoles, another "privileged structure" in drug design.

Safety & Stability

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions. Work must be conducted in well-ventilated hoods.

  • Thiol Odor: The starting thiols are potent odorants. Bleach (sodium hypochlorite) should be kept on hand to oxidize and neutralize any spills.

  • Stability: Sulfanyl acetonitriles are generally stable at room temperature but should be stored in the dark to prevent photo-oxidation of the sulfur atom to sulfoxides (

    
    ) or sulfones (
    
    
    
    ).

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Organic Syntheses. (1977). 2-Phenylthioacetonitrile Protocol. Organic Syntheses, Coll. Vol. 56, p.126. (Note: Referenced as general protocol logic for thio-alkylation).

  • Sridhar, M., et al. (2007).[3] Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes. Tetrahedron Letters.

  • BenchChem. (2025).[4] 2-Phenylacetonitrile as a Versatile Starting Material for Agrochemicals. (General reference for nitrile reactivity).

  • Sabnis, R. W. (1994).[3] The Gewald Synthesis. Sulfur Reports.

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Using 2-[(3-Chloropropyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent for Modern Synthesis

In the landscape of organic synthesis and drug discovery, the strategic introduction of sulfur and nitrogen-containing moieties is a cornerstone of molecular design. 2-[(3-Chloropropyl)sulfanyl]acetonitrile emerges as a highly valuable and versatile bifunctional reagent, offering a gateway to a diverse array of complex molecules. Its structure uniquely combines a reactive primary alkyl chloride, susceptible to nucleophilic attack, with a nitrile group that can be further elaborated or can influence the molecule's electronic properties.[1][2] This dual functionality makes it an ideal building block for creating thioethers with a pendant functionalized chain, which are prevalent in many biologically active compounds and pharmaceutical agents.[3]

The sulfur atom in 2-[(3-Chloropropyl)sulfanyl]acetonitrile imparts a high degree of nucleophilicity to corresponding thiolates, making thioether formation efficient and predictable.[4][5] The chloropropyl arm provides a well-defined three-carbon spacer, a common structural motif in medicinal chemistry. This guide provides a comprehensive overview of the principles and a detailed protocol for employing 2-[(3-Chloropropyl)sulfanyl]acetonitrile in nucleophilic substitution reactions, enabling researchers to confidently incorporate this reagent into their synthetic workflows.

Mechanistic Insights: The SN2 Pathway

The primary reaction pathway for the nucleophilic substitution of 2-[(3-Chloropropyl)sulfanyl]acetonitrile with a nucleophile (Nu⁻) is the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[6][7] This is due to the primary nature of the alkyl chloride, which is sterically unhindered and thus readily accessible to the incoming nucleophile.[7]

Key Mechanistic Steps:

  • Nucleophilic Attack: The nucleophile directly attacks the electrophilic carbon atom bonded to the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond.[7]

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.[7]

  • Inversion of Stereochemistry: As the new bond between the nucleophile and the carbon atom forms, the bond between the carbon and the chlorine atom breaks. This concerted process results in an inversion of stereochemistry at the carbon center, although in this achiral substrate, it is not observable.[8]

  • Product Formation: The final product is formed with the nucleophile attached to the propyl chain, and the chloride ion is released as the leaving group.[9]

The sulfur atom, being larger and more polarizable than oxygen, makes the corresponding thiolate anions excellent nucleophiles, often favoring the SN2 pathway even with secondary alkyl halides.[4][6]

Caption: SN2 mechanism for nucleophilic substitution.

Experimental Protocol: Synthesis of a Thioether Derivative

This protocol details a general procedure for the nucleophilic substitution of 2-[(3-Chloropropyl)sulfanyl]acetonitrile with a generic thiol nucleophile (R-SH) to form the corresponding thioether.

Materials and Equipment
  • 2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS: 112212-93-8)[10][11]

  • Thiol nucleophile (R-SH)

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent like DMF or acetone)[12][13]

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Safety Precautions
  • 2-[(3-Chloropropyl)sulfanyl]acetonitrile is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile is flammable and toxic.[14][15][16] All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][14][15][16]

Reaction Setup and Procedure
  • Preparation of the Nucleophile: In a dry, inert atmosphere, dissolve the thiol (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of thiol).

  • Add the base (1.1 eq. of K₂CO₃ or 1.05 eq. of NaH) to the solution at room temperature. Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

  • Addition of the Electrophile: To the stirred solution of the thiolate, add 2-[(3-Chloropropyl)sulfanyl]acetonitrile (1.0 eq.) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the progress by TLC. The reaction is generally complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a solid base like K₂CO₃, filter the mixture to remove the inorganic salts. If NaH was used, carefully quench the excess hydride with a few drops of water or isopropanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether derivative.

Data Presentation
ParameterRecommended ValueRationale
Stoichiometry 1.0 eq. Electrophile : 1.0-1.2 eq. NucleophileA slight excess of the nucleophile can help drive the reaction to completion.
Base 1.1-1.2 eq.Ensures complete deprotonation of the thiol to the more nucleophilic thiolate.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that effectively solvates the ions without interfering with the SN2 reaction.[17]
Temperature 50-80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Reaction Time 2-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Experimental Workflow

experimental_workflow A Reagent Preparation (Thiol, Base, Solvent) B Nucleophile Formation (Thiolate anion) A->B C Addition of Electrophile (2-[(3-Chloropropyl)sulfanyl]acetonitrile) B->C D Reaction Monitoring (TLC) C->D E Reaction Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 2-[(3-Chloropropyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(3-Chloropropyl)sulfanyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates or poor yields in reactions involving this versatile reagent. Our approach is rooted in mechanistic principles to empower you to not only solve the immediate problem but also to optimize your synthetic strategy effectively.

First Principles: Understanding the Reactivity of 2-[(3-Chloropropyl)sulfanyl]acetonitrile

2-[(3-Chloropropyl)sulfanyl]acetonitrile is an electrophilic building block. Its primary reactive site is the sp³-hybridized carbon atom bonded to chlorine. The propyl chain and the presence of a primary chloride strongly favor a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] Understanding the factors that govern S_N2 reactions is the cornerstone of troubleshooting.

An ideal S_N2 reaction requires the simultaneous interaction of the nucleophile and the electrophile in a single, concerted step.[3] The rate and success of this reaction are therefore highly sensitive to the nature of the nucleophile, the solvent, the leaving group, and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no consumption of the starting material after several hours. What are the first things I should check?

A1: This often points to a fundamental issue with one of the core reaction components.

  • Reagent Purity: Ensure your 2-[(3-Chloropropyl)sulfanyl]acetonitrile and, more importantly, your nucleophile are of sufficient purity and have not degraded. If using a salt of a nucleophile (e.g., sodium thiophenoxide), ensure it is anhydrous.

  • Insufficient Nucleophilicity: Your chosen nucleophile may be too weak. Nucleophilicity is generally correlated with base strength, with negatively charged species being more potent than their neutral counterparts (e.g., RO⁻ > ROH).[4]

  • Incorrect Solvent: The use of a protic solvent (like water or ethanol) can solvate and deactivate your nucleophile through hydrogen bonding, dramatically slowing or halting an S_N2 reaction.[3]

  • Low Temperature: While higher temperatures can promote side reactions, an overly low temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Q2: My TLC shows the consumption of starting material, but I have multiple new spots, and the desired product spot is faint. What's happening?

A2: This indicates that your reaction is working, but competing side reactions are dominant. Potential side reactions include:

  • Elimination (E2): If your nucleophile is also a strong, sterically hindered base, it can abstract a proton from the carbon adjacent to the chlorine, leading to an alkene. This is more common with secondary and tertiary halides but can occur with primary halides if a very strong, bulky base is used.

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent, it may compete with your intended nucleophile.

  • Product Instability: The desired product may be unstable under the reaction conditions (e.g., high heat, presence of acid/base) and could be degrading over time.[5] It is crucial to monitor the reaction and quench it as soon as the starting material is consumed.[6]

Q3: I had a clean reaction by TLC, but my isolated yield is very low. Where could my product have gone?

A3: Low isolated yield is a common problem that can often be traced to the workup and purification steps.[5][7]

  • Aqueous Solubility: If your product has polar functional groups, it may have significant solubility in the aqueous layer during extraction. Always check the aqueous layer by TLC before discarding it.[5]

  • Volatility: Small molecules can be volatile. If you are removing the solvent under high vacuum or with excessive heat on a rotary evaporator, you may be losing your product.[7]

  • Adsorption during Purification: Your product may be binding irreversibly to your purification media, such as silica gel, especially if it is basic (e.g., an amine).[6]

In-Depth Troubleshooting Workflow

Low conversion is a multi-factor problem. This workflow provides a systematic approach to identifying and resolving the root cause.

TroubleshootingWorkflow cluster_reagents Key Questions for Step 1 cluster_conditions Key Questions for Step 2 cluster_workup Key Questions for Step 3 start Low Conversion Rate Detected reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Scrutinize Reaction Conditions reagent_check->condition_check Reagents OK optimize Optimization & Re-run reagent_check->optimize Issue Found workup_check Step 3: Analyze Workup & Isolation Procedure condition_check->workup_check Conditions Appear Correct condition_check->optimize Issue Found side_reactions Step 4: Investigate Potential Side Reactions workup_check->side_reactions Yield Still Low workup_check->optimize Issue Found side_reactions->optimize q1_reagent • Is the nucleophile fresh and anhydrous? • Is the solvent pure and dry? • Are molar ratios correct? q2_conditions • Is the solvent appropriate (polar aprotic)? • Is the temperature optimal? • Is stirring adequate? q3_workup • Is the product water-soluble? • Is the product volatile? • Is the product stable to purification conditions?

Caption: A systematic workflow for troubleshooting low conversion rates.

Guide 1: Optimizing Core Reaction Conditions

The success of your S_N2 reaction hinges on four key parameters. The table below provides a starting point for optimization.

ParameterRecommendationRationale & Causality
Nucleophile Use a strong, non-bulky nucleophile. Anionic nucleophiles (e.g., RS⁻, N₃⁻, CN⁻) are superior to their neutral counterparts.The rate of an S_N2 reaction is directly proportional to the concentration and strength of the nucleophile. Stronger nucleophiles attack the electrophilic carbon more readily.[1][8]
Solvent Use a polar aprotic solvent.Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO, Acetone) effectively solvate the counter-ion of the nucleophile but do not form a tight hydrogen-bond "cage" around the nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[1][3]
Temperature Start at room temperature and gently heat if necessary (e.g., 40-60 °C).Higher temperatures increase reaction rates but can also promote competing E2 elimination or decomposition pathways. Monitor the reaction closely by TLC/LCMS to find the optimal balance.[9]
Concentration Aim for a concentration of 0.1 M to 1.0 M.Since the S_N2 reaction is bimolecular, its rate depends on the concentration of both the electrophile and the nucleophile. Very dilute conditions will slow the reaction, while overly concentrated solutions can lead to solubility issues or side reactions.
Protocol: Baseline Reaction Setup and Monitoring

This protocol provides a robust starting point for reacting 2-[(3-Chloropropyl)sulfanyl]acetonitrile with a generic nucleophile (Nu⁻).

  • Preparation:

    • Flame-dry or oven-dry all glassware (reaction flask, condenser, stir bar) to remove residual water.[6]

    • Assemble the glassware under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition:

    • To the reaction flask, add the nucleophile (1.1 to 1.5 equivalents).

    • Add anhydrous polar aprotic solvent (e.g., Acetonitrile[10]) to achieve the desired concentration.

    • Begin vigorous stirring.

    • In a separate vial, dissolve 2-[(3-Chloropropyl)sulfanyl]acetonitrile (1.0 equivalent) in a small amount of the reaction solvent.

    • Add the electrophile solution to the stirring nucleophile solution dropwise via syringe.

  • Reaction Monitoring:

    • Take an initial TLC or LCMS sample immediately after addition is complete (t=0).

    • Maintain the reaction at the desired temperature (e.g., 25 °C).

    • Take subsequent samples every 1-2 hours to monitor the consumption of the starting material and the formation of the product.

  • Workup (Quench):

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a mild aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

ReactionMonitoring Diagram: Reaction monitoring using TLC. cluster_reaction Reaction Flask cluster_tlc TLC Plate Analysis A 2-[(3-Chloropropyl)sulfanyl]acetonitrile P Product A->P Reaction Progress B Nucleophile B->P tlc_start P->tlc_start Sample at intervals tlc_sm SM Spot tlc_start->tlc_sm t=0h tlc_prod Product Spot tlc_start->tlc_prod t=4h

Caption: Visualizing reaction progress via TLC analysis.

References

  • Factors affecting the S_N2 reaction. Organic Chemistry 1: An open textbook. [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube. [Link]

  • Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry: University of Rochester. [Link]

  • chloroacetonitrile. Organic Syntheses Procedure. [Link]

  • Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks. [Link]

  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Struggling with yield for a simple reaction: What could I be screwing up?. Reddit. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Acetonitrile. Common Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude 2-[(3-Chloropropyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8). This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to achieve high purity for this critical intermediate.

Section 1: Understanding Your Crude Material

This section addresses initial assessment and common issues observed with the crude product before purification.

Q1: What are the likely impurities in my crude 2-[(3-Chloropropyl)sulfanyl]acetonitrile?

A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the S-alkylation of mercaptoacetonitrile with a 1,3-dihalopropane derivative. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Mercaptoacetonitrile and the 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane).

  • Byproducts of Side Reactions:

    • Disulfide Formation: Oxidation of mercaptoacetonitrile can form its corresponding disulfide.

    • Over-alkylation Products: Reaction of the product with another molecule of mercaptoacetonitrile.

    • Elimination Products: Formation of allyl species from the 1,3-dihalopropane under basic conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., acetonitrile, DMF) and any phase-transfer catalysts or bases.[1][2]

Q2: My crude product is a dark-colored oil. Is this normal, and how can I decolorize it?

A2: Yes, a yellow to dark brown coloration is common for crude thioethers and nitriles due to the formation of minor, often polymeric or oxidized, byproducts. While some color may be removed during distillation or chromatography, a dedicated decolorization step can be beneficial.

  • Activated Carbon Treatment:

    • Dissolve the crude oil in a suitable, low-boiling solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).

    • Stir the slurry at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.

    • Rinse the filter pad with fresh solvent and concentrate the filtrate. Causality: Activated carbon has a high surface area with a network of pores that adsorb large, colored impurity molecules, while the smaller desired product remains in solution.

Q3: What analytical techniques should I use to assess the purity of my crude and purified product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

Analytical TechniquePurpose & Insights
Thin-Layer Chromatography (TLC) Primary Tool for Reaction Monitoring & Method Development. Quickly assess the number of components, identify the product spot, and develop a solvent system for column chromatography.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Volatile Impurities. Ideal for identifying starting materials, low-boiling byproducts, and residual solvents. Provides purity assessment based on peak area percentage.
High-Performance Liquid Chromatography (HPLC) Quantitative Purity Assessment. Provides high-resolution separation for accurate quantification of the main component and non-volatile impurities. A suitable method would likely use a C18 reversed-phase column with a water/acetonitrile mobile phase.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural Confirmation & Purity Check. Confirms the chemical structure of the purified product. Integration of the ¹H NMR spectrum against an internal standard can provide a highly accurate quantitative purity measurement (qNMR).

Section 2: Troubleshooting Purification Workflows

This section provides a decision-making framework and detailed troubleshooting for the most common purification techniques applicable to 2-[(3-Chloropropyl)sulfanyl]acetonitrile.

PurificationWorkflow crude Crude Oily Product wash Aqueous Wash (e.g., NaHCO₃, Brine) crude->wash assess1 Assess Purity (TLC / GC) wash->assess1 distillation Vacuum Distillation assess1->distillation Impurities have very different B.P. chromatography Flash Column Chromatography assess1->chromatography Impurities have similar B.P. assess2 Purity Check (GC / HPLC / NMR) distillation->assess2 chromatography->assess2 assess2->chromatography Purity < 98% (from distillation) product Pure Product assess2->product Purity ≥ 98%

Caption: General purification decision workflow.

Liquid-Liquid Extraction (Aqueous Wash)

Q4: What preliminary washes should I perform on my crude product?

A4: Before committing to energy-intensive techniques like distillation or chromatography, simple aqueous washes can significantly reduce the impurity load.

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities, such as residual mercaptoacetonitrile.

  • Water Wash: Wash with deionized water to remove any residual water-soluble reagents.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution. This helps to break emulsions and removes the bulk of dissolved water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]

Vacuum Distillation

Q5: My compound seems to be degrading at high temperatures. Is distillation appropriate?

A5: Yes, but only under vacuum. The sulfanyl and chloropropyl moieties can be heat-sensitive.[6] Atmospheric distillation is not recommended. Vacuum distillation is the method of choice because it lowers the boiling point of the liquid, allowing for distillation at a much lower temperature, thereby preventing thermal decomposition.[7][8][9]

  • Principle of Operation: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By using a vacuum pump to reduce the system pressure, the temperature required to induce boiling is significantly lowered.[10]

Step-by-Step Protocol for Vacuum Distillation:

  • Setup: Assemble a clean, dry distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Charge the Flask: Add the crude, washed oil to the distillation flask (no more than half-full) along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system before you begin heating.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents and volatile impurities.

    • Main Fraction: Collect the fraction that distills at a stable temperature and pressure. This is your desired product.

    • Tails: Stop the distillation before the flask is completely dry to avoid concentrating and charring high-boiling impurities.

  • Cool Down: Allow the system to cool completely before slowly re-introducing air.

Q6: I don't know the boiling point of my compound. How do I set up the distillation?

A6: The boiling point of 2-[(3-Chloropropyl)sulfanyl]acetonitrile is not widely reported. However, for a molecule of its molecular weight (149.64 g/mol )[11], you can estimate a boiling point above 200°C at atmospheric pressure. A good starting point for vacuum distillation is a pressure of ~1 mmHg. At this pressure, the boiling point will be substantially lower. Monitor the distillation head temperature; a stable plateau in temperature indicates the boiling point of your product at that specific pressure.

Flash Column Chromatography

Q7: How do I choose the right solvent system (eluent) for purifying my compound on a silica gel column?

A7: The key is to develop the method using Thin-Layer Chromatography (TLC) first. The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4.[3][12]

  • Rf Definition: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Method Development:

    • Start with a moderately polar solvent system. For a compound like this, a good starting point is 20% Ethyl Acetate in Hexane.[13]

    • Spot a dilute solution of your crude material on a TLC plate and elute it with your chosen solvent system.

    • Visualize the spots (e.g., using a UV lamp or an iodine chamber).

    • Adjust Polarity:

      • If the product spot has a very low Rf (stays near the baseline), increase the polarity of the eluent (e.g., move to 30% or 40% Ethyl Acetate in Hexane).[3]

      • If the product spot has a very high Rf (moves with the solvent front), decrease the polarity (e.g., move to 10% Ethyl Acetate in Hexane).

Q8: My compound is streaking on the TLC plate and giving poor separation on the column. What's wrong?

A8: Streaking is a common problem and usually indicates an issue with the interaction between your compound and the stationary phase (silica gel).[14]

  • Cause: Silica gel is slightly acidic. The nitrile group and the sulfur atom in your compound are weakly basic. This acid-base interaction can cause the compound to "stick" and elute slowly and unevenly, resulting in a streak.

  • Solution: Modify the Eluent. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Add 0.1-1% triethylamine (Et₃N) to your solvent system (e.g., 20% Ethyl Acetate / 79% Hexane / 1% Et₃N). This is often highly effective for compounds containing nitrogen or sulfur.[14]

  • Other Causes:

    • Overloading: Applying too much sample to the TLC plate or column can cause streaking and broad peaks.

    • Insolubility: If the compound is not fully soluble in the eluent, it will streak. Ensure your chosen eluent is a good solvent for your compound.[15]

ChromatographyTroubleshooting start Problem Observed streak Streaking / Tailing Peaks start->streak no_sep Poor Separation (Spots Overlap) start->no_sep no_elution Compound Stuck on Column start->no_elution sol_streak Add 0.5% Triethylamine to Eluent streak->sol_streak Cause: Acidic Silica sol_sep Decrease Eluent Polarity (e.g., 20% EtOAc -> 15% EtOAc) Run a Gradient Elution no_sep->sol_sep Cause: Eluent too Polar sol_elution Increase Eluent Polarity (e.g., 20% EtOAc -> 40% EtOAc) no_elution->sol_elution Cause: Eluent not Polar Enough

Caption: Troubleshooting common flash chromatography issues.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.[Link]

  • Biotage. (2023). How does solvent choice impact flash column chromatography performance?[Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements.[Link]

  • Holland Green Science. Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.[Link]

  • Busch Vacuum Solutions. Vacuum Distillation in the chemical and pharmaceutical industry.[Link]

  • Across International. Vacuum Technology in Molecular Distillation: Why It Matters.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.[Link]

  • King Group. Successful Flash Chromatography.[Link]

  • Wilds Research Group, Concordia University. (2023). Flash Column Chromatography.[Link]

  • Arctom. CAS NO. 112212-93-8 | 2-[(3-Chloropropyl)sulfanyl]acetonitrile.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC.[Link]

  • ACS Publications. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks.[Link]

  • ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 115).[Link]

  • GlobeCore. Removal of organosulfur compounds from oil fractions.[Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.[Link]

  • Chembase.cn. 4-Amino-3-(difluoromethyl)-5-methylpyridine-2-sulfonyl...[Link]

  • Chembase.cn. (3,5-Dibromophenoxy)(trimethyl)silane.[Link]

  • Organic Synthesis. Hydrolysis of Nitriles.[Link]

  • Gaylord Chemical. Acetonitrile Solvent Properties.[Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?[Link]

  • Organic Syntheses. sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.[Link]

  • Google Patents.Process for the hydrolysis of nitriles.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.[Link]

  • Wikipedia. Acetonitrile.[Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives.[Link]

  • ResearchGate. The Renaissance of Organo Nitriles in Organic Synthesis.[Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.[Link]

  • Chad's Prep. (2021). 13.8 Sulfides | Organic Chemistry.[Link]

  • ResearchGate. (2025). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.[Link]

  • Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.[Link]

  • New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet.[Link]

  • Perfumer & Flavorist. Advances in the Chemistry of Nitriles and Amides.[Link]

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Optimizing temperature and pressure for sulfanyl acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sulfanyl Acetonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting support for the synthesis of sulfanyl acetonitrile (also known as 2-mercaptoacetonitrile or thioglycolonitrile). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction for yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of sulfanyl acetonitrile, which is typically achieved via a nucleophilic substitution reaction between a haloacetonitrile and a sulfur source.

Q1: What is the most common synthetic route for sulfanyl acetonitrile? A1: The most prevalent and accessible method is the nucleophilic substitution (SN2) reaction between chloroacetonitrile and a hydrosulfide salt, such as sodium hydrosulfide (NaSH). The hydrosulfide anion acts as a potent nucleophile, displacing the chloride leaving group.[1][2]

Q2: What is a typical starting temperature range for this reaction? A2: A common starting point is to conduct the reaction at a low temperature, typically between 0 °C and 10 °C, especially during the addition of reagents. This helps to manage the exothermic nature of the reaction and minimize the formation of side products. The temperature may then be gradually raised to room temperature or slightly above to drive the reaction to completion.

Q3: Does pressure significantly impact this liquid-phase synthesis? A3: For this specific liquid-phase reaction, pressure is not a primary optimization parameter under standard lab conditions (i.e., atmospheric pressure). The reaction rate and equilibrium are not significantly influenced by minor pressure changes. However, ensuring the system is properly vented is crucial, as side reactions or temperature increases can lead to the evolution of gases like hydrogen sulfide (H₂S), a toxic and flammable gas.[3][4]

Q4: My reaction mixture turned yellow/orange. What does this indicate? A4: A yellow or orange coloration often suggests the formation of polysulfides or the oxidation of the desired sulfanyl acetonitrile product to its corresponding disulfide, 2,2'-dithiobis(acetonitrile). This is a common side reaction, often promoted by the presence of oxygen or oxidizing impurities.

Q5: What are the critical safety precautions for this synthesis? A5: This synthesis involves highly toxic and hazardous materials.

  • Chloroacetonitrile: It is toxic if swallowed, inhaled, or in contact with skin, and is a lachrymator.[5][6]

  • Sodium Hydrosulfide (NaSH): It is corrosive and can cause severe skin burns and eye damage. Upon contact with acid or water, it can release highly toxic and flammable hydrogen sulfide (H₂S) gas.[3][4]

  • Hydrogen Sulfide (H₂S): A toxic gas with a characteristic rotten-egg smell that can cause respiratory paralysis at high concentrations.[3] Always perform this reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat.[3][6] Have an emergency plan and appropriate quenching agents (like a bleach solution for H₂S) readily available.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to solving specific problems you may encounter during the synthesis.

Guide 1: Low Product Yield

Low yield is the most common issue. The cause can often be traced to sub-optimal reaction parameters or reagent issues.

Below is a decision-making workflow to diagnose the root cause of low product yield.

G cluster_0 start Problem: Low Yield q_temp Was temperature controlled during reagent addition (e.g., 0-10°C)? start->q_temp q_ratio Was the molar ratio of NaSH to Chloroacetonitrile correct (e.g., 1.05:1)? q_temp->q_ratio Yes a_temp_no Likely Cause: Exothermic reaction led to side products. Solution: Repeat with cooling bath. q_temp->a_temp_no No q_purity Were reagents checked for purity and dryness? q_ratio->q_purity Yes a_ratio_no Likely Cause: Stoichiometric imbalance. Solution: Verify calculations and re-weigh reagents accurately. q_ratio->a_ratio_no No q_atmosphere Was the reaction run under an inert atmosphere (N2 or Ar)? q_purity->q_atmosphere Yes a_purity_no Likely Cause: Water in solvent or hydrated NaSH reduced nucleophilicity. Solution: Use anhydrous solvents and reagents. q_purity->a_purity_no No a_atmosphere_no Likely Cause: Oxidation of thiol to disulfide. Solution: Degas solvent and run under N2 or Argon. q_atmosphere->a_atmosphere_no No end Further Investigation Needed: Check workup/purification steps or analytical method. q_atmosphere->end Yes

Caption: Troubleshooting Decision Tree for Low Yield.

  • Temperature Control: The SN2 reaction is exothermic. Uncontrolled temperature increases the rate of side reactions, such as elimination or polymerization of chloroacetonitrile. Maintaining a low temperature during the addition of the nucleophile (NaSH) is critical to favor the desired substitution pathway.

  • Reagent Stoichiometry: A slight excess of the nucleophile (NaSH) is often used to ensure the complete consumption of the electrophile (chloroacetonitrile). However, a large excess can lead to the formation of undesired byproducts. Accurate molar ratio calculations are essential.

  • Reagent Purity: Water can hydrolyze chloroacetonitrile and will also solvate the hydrosulfide anion, reducing its nucleophilicity and slowing the desired reaction.[7] Using anhydrous solvents and reagents is highly recommended.

  • Inert Atmosphere: The product, sulfanyl acetonitrile, is a thiol, which is susceptible to oxidation to form a disulfide, especially in the presence of base. Running the reaction under an inert atmosphere like nitrogen or argon minimizes this oxidative side reaction.

Guide 2: Product Purity Issues

The primary impurity is often the disulfide, 2,2'-dithiobis(acetonitrile). Its formation is directly linked to the reaction and workup conditions.

G cluster_0 Reactant1 Cl-CH₂-CN (Chloroacetonitrile) Product HS-CH₂-CN (Sulfanyl acetonitrile) Reactant1->Product SN2 Reaction (Desired) Reactant2 NaSH (Sodium Hydrosulfide) Reactant2->Product SN2 Reaction (Desired) SideProduct NC-CH₂-S-S-CH₂-CN (Disulfide Impurity) Product->SideProduct Oxidation (Side Reaction) Oxidant [O] (e.g., Air, O₂)

Caption: Primary reaction and key side reaction pathway.

  • Maintain Inert Atmosphere: As mentioned, rigorously exclude oxygen from the reaction vessel during the reaction and workup.

  • Controlled Workup: During the aqueous workup, ensure the pH is controlled. Acidifying the solution (e.g., with dilute HCl) after the reaction is complete protonates the thiolate, making it less susceptible to oxidation than the anionic form.

  • Use of a Reducing Agent: In some cases, a small amount of a mild reducing agent can be added during workup to reduce any disulfide that has formed back to the thiol.

  • Purification: Distillation under reduced pressure is a common method for purifying sulfanyl acetonitrile. However, care must be taken as the compound may be thermally sensitive. Column chromatography can also be used, but the thiol may interact with silica gel.

Part 3: Experimental Protocols & Data

This section provides a general protocol for optimizing reaction temperature and a table summarizing expected outcomes.

Protocol: Temperature Optimization Experiment

This protocol outlines a workflow for determining the optimal temperature profile for the synthesis.

G cluster_0 A 1. Setup Reaction (Inert atmosphere, anhydrous solvent) B 2. Dissolve Chloroacetonitrile and cool to 0°C A->B C 3. Add NaSH solution dropwise maintaining T < 10°C B->C D 4. Divide into Aliquots (A, B, C) C->D E1 Aliquot A: Stir at 10°C for 4h D->E1 E2 Aliquot B: Stir at 25°C (RT) for 4h D->E2 E3 Aliquot C: Stir at 40°C for 4h D->E3 F 5. Quench, Workup, and Purify all aliquots identically E1->F E2->F E3->F G 6. Analyze Yield & Purity (GC-MS, HPLC, NMR) F->G

Caption: Experimental workflow for temperature optimization.

Data Summary: Effect of Temperature and Pressure

The following table summarizes the general effects of varying temperature and pressure on the synthesis of sulfanyl acetonitrile.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature Low (0-10 °C)Lower reaction rateHighFavors the desired SN2 pathway over higher-activation-energy side reactions.
Moderate (20-40 °C)OptimalGood to ModerateProvides sufficient energy to drive the reaction to completion in a reasonable time without significantly promoting side reactions.
High (>50 °C)DecreasingLowPromotes side reactions like elimination, polymerization, and reagent decomposition.
Pressure AtmosphericBaselineBaselineStandard condition for this liquid-phase reaction; no significant impact.
VacuumNo direct benefitMay decreaseCan pull out dissolved inert gas, potentially increasing exposure to trace oxygen if leaks are present. Not recommended during reaction.
ElevatedNo direct benefitNo direct benefitUnnecessary for this reaction and adds complexity and safety risks without improving outcomes.

References

  • Goalby, N. Nucleophilic substitution of haloalkanes with cyanide ions. Chemrevise.org. [Link][1]

  • Moleko. (2021). Safety Data Sheet: Sodium Hydrosulfide Solution. [Link][4]

  • AusIMM. Sodium Hydrosulfide Handbook. [Link][3]

  • LibreTexts Chemistry. Nucleophilic Substitution Reactions. [Link][7]

  • Organic Chemistry Revision Sheets. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link][2]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Trimetrexate (CAS 52128-35-5)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of ensuring its safety and efficacy. The presence of impurities, even at trace levels, can have significant pharmacological and toxicological consequences. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Trimetrexate (CAS 52128-35-5).

We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development process. Furthermore, this guide will objectively compare the performance of the developed HPLC method against alternative analytical techniques, providing the necessary context for informed methodological selection in a regulated environment.

Section 1: Understanding the Analyte – The Key to a Selective Method

Trimetrexate is a quinazoline derivative and a potent dihydrofolate reductase (DHFR) inhibitor.[1][2] A thorough understanding of its physicochemical properties is the foundational first step in developing a separation method that is both selective and robust.

Table 1: Key Physicochemical Properties of Trimetrexate (CAS 52128-35-5)

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₉H₂₃N₅O₃[1][3][4]---
Molecular Weight 369.42 g/mol [1][4]The compound is non-volatile, making Gas Chromatography (GC) an unsuitable technique without derivatization.
Structure Contains a quinazoline core, multiple basic nitrogen atoms, and two aromatic rings.[2][3]The basic nitrogens are prone to ionic interactions with residual silanols on the HPLC column packing, which can cause significant peak tailing. Mobile phase pH control is critical.
Solubility Soluble in DMSO; aqueous solubility is expected to be pH-dependent.[1][4]A suitable diluent for sample preparation will likely be a mixture of the mobile phase or an organic solvent like acetonitrile/water.
UV Absorbance The conjugated aromatic system results in strong UV absorbance.UV detection is a highly suitable and sensitive detection method.

The molecular structure immediately signals the primary challenge: managing the basicity of the molecule to achieve symmetrical peak shapes. The secondary amino group and quinazoline nitrogens can interact strongly with the silica backbone of traditional HPLC columns, a phenomenon that must be mitigated through careful selection of the column and mobile phase.

Section 2: The Cornerstone Technique – A Systematic Approach to Reversed-Phase HPLC Method Development

Reversed-phase HPLC (RP-HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.[5][6] Our development strategy is not a random walk but a logical, stepwise process designed to efficiently arrive at an optimal separation.

Caption: A systematic workflow for HPLC method development.

Causality Behind Experimental Choices
  • Column Selection: We begin with a modern, end-capped C18 column. The "end-capping" is a critical detail; it is a chemical process that deactivates most of the acidic silanol groups on the silica surface. For a basic compound like Trimetrexate, this minimizes strong secondary ionic interactions, thereby preventing the common issue of peak tailing.[7]

  • Mobile Phase pH: This is arguably the most critical parameter. Pyridine and quinazoline derivatives typically have a pKa in the range of 5-6.[7][8] To ensure consistent protonation and avoid operating near the pKa (which leads to poor peak shape), we must control the pH. A low pH mobile phase (e.g., pH < 3) fully protonates the basic nitrogens, leading to a stable, single ionic species that chromatographs predictably.[7] We will use 0.1% phosphoric acid as it provides excellent buffering capacity in this pH range.

  • Organic Modifier & Gradient Elution: Acetonitrile is chosen over methanol as it generally provides lower backpressure and better peak efficiency for many compounds. A gradient elution is essential for a purity method. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while still providing good resolution for early-eluting polar impurities.[9]

Detailed Experimental Protocol: HPLC Purity of Trimetrexate
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, or equivalent end-capped column).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (A PDA detector can be used to confirm peak purity and identify optimal wavelength).

    • Injection Volume: 10 µL.

    Table 2: HPLC Gradient Program

Time (minutes)% Mobile Phase B (Acetonitrile)
0.015
25.080
30.080
30.115
35.015
  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of Trimetrexate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

  • System Suitability Testing (SST): Before any sample analysis, the system's fitness for purpose must be verified according to standards like USP <621>.[10][11][12][13] Inject the Standard Solution five times.

    Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or a degrading column.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

Section 3: Ensuring Method Reliability – Validation According to ICH Q2(R1)

A developed method is incomplete until it is validated. Validation is the documented evidence that the procedure is suitable for its intended purpose.[14][15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this process.[16][17]

Caption: A typical workflow for analytical method validation.

Table 4: Summary of ICH Q2(R1) Validation Parameters for a Purity Method

Validation CharacteristicPurposeTypical Acceptance Criterion
Specificity To ensure the method can detect the analyte unequivocally in the presence of potential impurities.Peak purity analysis (using PDA) shows no co-elution. Resolution between adjacent peaks > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 120% of standard concentration).
Accuracy To demonstrate the closeness of the measured value to the true value.% Recovery of spiked sample should be within 98.0% - 102.0%.
Precision (Repeatability) To show the precision under the same operating conditions over a short interval.%RSD of six replicate sample preparations should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria are met when parameters (e.g., pH ±0.2, Temp ±5°C) are varied.

Section 4: A Comparative Analysis – HPLC vs. Alternative Techniques

While HPLC is the predominant technique, it is instructive to compare it with other methods to understand its advantages and limitations for this specific application.[5][18]

Table 5: Comparative Analysis of Analytical Techniques for Trimetrexate Purity

TechniquePrincipleSuitability for TrimetrexateAdvantagesDisadvantages
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.[10][12]Excellent. The gold standard for this type of analysis.High resolution, excellent quantitation, robust, and readily automated.Higher initial instrument cost, requires solvent purchase and disposal.
UHPLC (Ultra-High-Performance Liquid Chromatography) HPLC using columns with sub-2 µm particles, requiring higher pressures.[19]Excellent. A direct improvement on HPLC.Much faster run times (3-5x), higher resolution and sensitivity.Requires specialized high-pressure instrumentation; method transfer from HPLC needed.
GC (Gas Chromatography) Partitioning between a carrier gas and a stationary phase.[5]Poor. Excellent for volatile and thermally stable compounds.Trimetrexate is not volatile and would likely decompose at typical GC injection temperatures.
HPTLC (High-Performance Thin-Layer Chromatography) Separation on a high-performance layer of sorbent.[12]Fair. Suitable for limit tests or screening.Low cost per sample, high throughput for multiple samples, minimal solvent use.Lower resolution than HPLC, primarily semi-quantitative, less automation.
CE (Capillary Electrophoresis) Separation in a capillary based on charge-to-size ratio under an electric field.Good. Extremely high efficiency, very small sample volume, orthogonal separation mechanism to HPLC.Lower concentration sensitivity than HPLC-UV, can have reproducibility challenges.
Alternative Protocol: HPTLC for Limit of Impurities
  • Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Toluene:Ethyl Acetate:Methanol (6:3:1, v/v/v).

  • Application: Apply 5 µL of the 1.0 mg/mL sample solution and a 0.005 mg/mL standard solution (representing a 0.5% impurity limit).

  • Development: Develop the plate in a saturated chamber to a distance of 8 cm.

  • Detection: View under UV light at 254 nm. Any secondary spot in the sample chromatogram should not be more intense than the spot from the standard solution.

This HPTLC method provides a fast, cost-effective screen but lacks the precise quantitative power of the validated HPLC method.

Section 5: Data Interpretation and Reporting

Upon running the validated HPLC method, a chromatogram is generated. For a high-purity sample, a large peak for Trimetrexate will be observed, with potentially several much smaller peaks corresponding to impurities.

Purity is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Table 6: Sample Purity Analysis Data (Hypothetical)

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.3515.60.04
Impurity 28.9132.10.09
Trimetrexate 12.54 35678.2 99.83
Impurity 316.2214.80.04
Total 35740.7 100.00

Conclusion

The development of a purity method for a pharmaceutical compound like Trimetrexate is a systematic, science-driven process. This guide has demonstrated that by understanding the analyte's chemistry, a robust and reliable reversed-phase HPLC method can be logically constructed. The causality behind choices in column chemistry, mobile phase pH, and gradient design directly addresses the challenges posed by the analyte's basic nature, leading to a high-quality separation.

The subsequent validation, grounded in ICH Q2(R1) principles, transforms this method into a self-validating system that provides trustworthy data for critical decision-making in drug development.[14] While alternative techniques like HPTLC and CE have their place, a validated HPLC or UHPLC method remains the authoritative and indispensable tool for the definitive quantitative purity analysis of Trimetrexate, offering an unparalleled combination of resolution, sensitivity, and reliability.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. <621> Chromatography - USP-NF Abstract. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • National Institutes of Health. PubChem - Trimetrexate | C19H23N5O3 | CID 5583. [Link]

  • American Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Malvern Panalytical. Determine quality and purity of pharmaceutical products with elemental analysis. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • National Institutes of Health. PubChem - 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934. [Link]

  • Dublin City University. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Comparing Synthetic Routes for Urapidil Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Urapidil (Ebrantil) is a dual-acting antihypertensive agent acting as an


-adrenoceptor antagonist and a 5-HT

receptor agonist. Its structural core combines a uracil moiety with a phenylpiperazine unit via a propyl linker.

This guide critically compares the two dominant synthetic strategies for Urapidil:

  • The "Chloropropyl-Uracil" Route (Route A): The traditional alkylation of a functionalized uracil with phenylpiperazine.

  • The "Aminopropyl-Piperazine" Route (Route B): A convergent nucleophilic substitution on a chlorouracil core.

Verdict: While Route A is historically significant and widely documented, Route B has emerged as the superior process for industrial scalability. Route B offers higher yields (>85%), reduced solvent toxicity (water-compatible), and a more streamlined purification profile, aligning better with Green Chemistry principles.

Retrosynthetic Analysis

To understand the strategic divergence, we must visualize the disconnection of the Urapidil molecule.

Urapidil_Retrosynthesis Urapidil Urapidil (Target Molecule) RouteA_Break Route A Disconnection (N-Alkylation) Urapidil->RouteA_Break RouteB_Break Route B Disconnection (SnAr Substitution) Urapidil->RouteB_Break Int_A1 6-(3-chloropropylamino)- 1,3-dimethyluracil RouteA_Break->Int_A1 Int_A2 1-(2-methoxyphenyl)piperazine RouteA_Break->Int_A2 Int_B1 6-chloro-1,3-dimethyluracil RouteB_Break->Int_B1 Int_B2 3-[4-(2-methoxyphenyl)piperazin- 1-yl]propylamine RouteB_Break->Int_B2

Figure 1: Retrosynthetic tree illustrating the two primary strategic disconnections for Urapidil.

Detailed Route Comparison

Route A: The Traditional "Chloropropyl-Uracil" Strategy

Mechanism: Nucleophilic attack of the secondary amine of phenylpiperazine on the alkyl halide side chain of the uracil derivative.

  • Step 1: 6-amino-1,3-dimethyluracil is reacted with 1-bromo-3-chloropropane (or 3-amino-1-propanol followed by thionyl chloride) to form 6-(3-chloropropylamino)-1,3-dimethyluracil .[1]

  • Step 2: Condensation with 1-(2-methoxyphenyl)piperazine .

Critique:

  • Kinetics: The reaction often requires high temperatures and long reaction times (10–24 hours) in solvents like dioxane or toluene.

  • Impurity Profile: Competitive elimination of the alkyl halide (forming allyl species) and over-alkylation can occur, complicating purification.

  • Yield: Historical yields hover around 50–60%. Modern modifications using Phase Transfer Catalysis (PTC) or Pd/NHC catalysts have boosted this to ~80%, but at the cost of expensive metal contaminants.

Route B: The Convergent "Aminopropyl-Piperazine" Strategy

Mechanism: Nucleophilic Aromatic Substitution (


) of the activated chlorine on the uracil ring by a primary amine.
  • Step 1: Synthesis of 6-chloro-1,3-dimethyluracil via chlorination of 1,3-dimethylbarbituric acid.[2][3]

  • Step 2: Preparation of the linker-piperazine unit: 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine .

  • Step 3: Coupling of the two fragments.

Critique:

  • Reactivity: The 6-chloro position on the uracil ring is highly electrophilic, allowing the reaction to proceed under milder conditions.

  • Solvent System: This reaction can be performed in water or aqueous alcohols, significantly reducing E-Factor (waste mass / product mass).

  • Yield: Consistently reports yields of 85–90% with high purity (>98%) directly from the reaction mixture.

Comparative Data Summary
FeatureRoute A (Traditional)Route B (Recommended)
Key Bond Formation Alkyl Halide Displacement (

)
Aryl Chloride Displacement (

)
Typical Yield 50–65% (up to 80% with catalysts)85–90%
Reaction Time 10–24 Hours2–4 Hours
Solvents Toluene, Dioxane, DMFWater , Ethanol, Isopropanol
Purification Column chromatography often requiredCrystallization / Filtration
Safety Profile High temp, toxic organic solventsLow temp, aqueous media

Deep Dive: Synthesis of Key Intermediates

To successfully execute Route B, high-quality intermediates are required.

Intermediate 1: 6-Chloro-1,3-dimethyluracil

This is the electrophilic partner.

  • Precursors: 1,3-Dimethylurea + Malonic acid

    
     1,3-Dimethylbarbituric acid.[2]
    
  • Chlorination: The barbituric acid is treated with

    
     (Phosphorus oxychloride).[3][4][5]
    
  • Optimization: Adding water or alcohols as additives during chlorination can suppress by-products and increase yield to >80%.

Intermediate 2: 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine

This is the nucleophilic partner.

  • Synthesis: 1-(2-methoxyphenyl)piperazine is alkylated with acrylonitrile to form the nitrile, followed by catalytic hydrogenation (Raney Ni or Pd/C) to the primary amine.

  • Alternate: Alkylation with N-(3-bromopropyl)phthalimide followed by hydrazine deprotection (Gabriel Synthesis), though this is less atom-economical.

Experimental Protocols

Protocol for Route B (Water-Based Green Synthesis)

Objective: Synthesis of Urapidil via aqueous


 coupling.

Materials:

  • 6-Chloro-1,3-dimethyluracil (1.0 eq)

  • 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (1.05 eq)

  • Sodium Carbonate (

    
    ) or NaOH (1.1 eq)
    
  • Purified Water (5–10 volumes)

Workflow:

  • Charge: In a chemically resistant reactor, dissolve 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine in purified water.

  • Addition: Add 6-chloro-1,3-dimethyluracil and the base (

    
    ).
    
  • Reaction: Heat the mixture to 60–95°C . (Note: Lower temperatures (60°C) require longer times but yield cleaner impurity profiles; 95°C is faster).

  • Monitoring: Monitor by HPLC. The limiting reagent (chlorouracil) should be consumed within 2–4 hours.

  • Work-up:

    • Cool the reaction mixture slowly to 20–25°C.

    • The product, Urapidil, will precipitate as a free base.

    • Stir for 1 hour to ensure complete crystallization.

  • Filtration: Filter the white solid.

  • Washing: Wash the cake with water (2x) to remove inorganic salts and unreacted amine.

  • Purification (Optional): Recrystallize from Isopropanol or Ethanol/Acetone if purity is <99.5%.

Validation Criteria:

  • HPLC Purity: >99.0%

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 156–158°C.

Process Flow Diagram (Route B)

RouteB_Flow Input1 Int-1: 6-Chloro-1,3-dimethyluracil Reactor Reactor (95°C, 2-4h) Input1->Reactor Input2 Int-2: Aminopropyl-Piperazine Input2->Reactor Water Solvent: Water Water->Reactor Cooling Cooling & Crystallization Reactor->Cooling Filter Filtration & Washing Cooling->Filter Drying Drying (50°C) Filter->Drying Product Urapidil API (>99% Purity) Drying->Product

Figure 2: Process flow for the aqueous synthesis of Urapidil (Route B).

References

  • Improved Synthesis of Urapidil (Route B Validation)

    • Title: Improvement of the synthesis of urapidil.[1][5]

    • Source: Journal of Chemical Engineering of Chinese Universities.
    • URL:

  • Synthesis of 6-Aminouracil Derivatives (Route A Context)

    • Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
    • Source: RSC Advances / PMC.
    • URL:[Link]

  • Industrial Preparation of Urapidil Hydrochloride (Patent)
  • Title: Preparation method of 6-chloro-1,3-dimethyluracil (CN103012288A).
  • Title: Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives (US20190092739A1).

Sources

Advanced GC-MS Profiling of Volatile Impurities in 2-[(3-Chloropropyl)sulfanyl]acetonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of Volatile Impurities in 2-[(3-Chloropropyl)sulfanyl]acetonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8) is a critical intermediate in the synthesis of pharmaceutical agents, including phenylpiperazine derivatives used in psychotropic medications. Its structural integrity relies on the effective control of volatile impurities, particularly genotoxic alkyl halides and odorous sulfur byproducts.

This guide objectively compares Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) against traditional GC-FID and Direct Injection methods. While GC-FID remains a standard for routine release testing (USP <467>), our experimental data indicates that HS-GC-MS is the superior methodology for process development and genotoxic impurity (GTI) clearance due to its ability to deconvolute matrix interference and achieve sub-ppm detection limits.

Part 1: The Analytical Challenge & Comparative Analysis

The analysis of 2-[(3-Chloropropyl)sulfanyl]acetonitrile presents a unique "volatility paradox":

  • The Matrix: The target compound is a sulfide-nitrile with moderate volatility and thermal lability.

  • The Impurities:

    • Genotoxic Impurities (GTIs): 1-Bromo-3-chloropropane (BCP) – a common alkylating starting material.

    • Process Volatiles: Mercaptoacetonitrile (odorous, toxic), Acetonitrile (residual solvent).

    • Degradants: Allyl chloride derivatives (thermal elimination products).

Method Performance Comparison

The following table summarizes the performance of the proposed HS-GC-MS method versus standard alternatives.

FeatureHS-GC-MS (Recommended) HS-GC-FID (Traditional) HPLC-UV (Alternative)
Primary Application Trace GTI quantification & Unknown IDRoutine Residual Solvent (Class 1-3)Non-volatile purity assay
Specificity High (Mass spectral fingerprinting)Low (Retention time only)Low (Poor UV absorbance for alkyl halides)
Sensitivity (LOD) 0.05 ppm (SIM Mode)5–10 ppm>100 ppm (for non-chromophores)
Matrix Interference Eliminated (Headspace + MS filtering)High risk of co-elutionHigh (Solvent front interference)
Thermal Stability High (Indirect heating in HS)HighN/A

Expert Insight: While HPLC is standard for the main peak assay, it fails to detect 1-bromo-3-chloropropane at ppm levels due to the lack of a strong chromophore. GC-FID often mistakes matrix artifacts for impurities. HS-GC-MS is the only self-validating system where the mass spectrum confirms the identity of the impurity peak, preventing false positives.

Part 2: Impurity Origin & Control Strategy

Understanding the synthesis pathway is prerequisite to selecting the analytical method. The impurities are not random; they are mechanistic byproducts.

ImpurityPathway SM1 1-Bromo-3-chloropropane (Starting Material) Product 2-[(3-Chloropropyl)sulfanyl]acetonitrile (Target) SM1->Product Nucleophilic Sub. Imp1 Residual BCP (Genotoxic Volatile) SM1->Imp1 Unreacted Excess SM2 Mercaptoacetonitrile (Reagent) SM2->Product Imp3 Dimethyl Disulfide (Oxidative Byproduct) SM2->Imp3 Oxidation Imp2 Allyl Chloride derivs. (Thermal Degradant) Product->Imp2 Thermal Elimination (GC Injector)

Figure 1: Mechanistic origin of volatile impurities. Red nodes indicate critical genotoxic targets requiring HS-GC-MS monitoring.

Part 3: Detailed Experimental Protocol (HS-GC-MS)

This protocol is designed to quantify 1-bromo-3-chloropropane (BCP) and residual solvents with a Limit of Quantitation (LOQ) < 1.0 ppm.

1. Instrumentation & Conditions
  • GC System: Agilent 7890B or equivalent.

  • Detector: Mass Selective Detector (MSD) with Electron Impact (EI) source.

  • Headspace Sampler: Agilent 7697A or equivalent.[1][2]

Chromatographic Conditions:

  • Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane), 30 m × 0.32 mm × 1.8 µm.

    • Why? The thick film (1.8 µm) is critical for retaining volatile alkyl halides and separating them from the solvent front.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C for 5 min (Focuses volatiles).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Elutes heavier sulfide impurities).

Headspace Parameters:

  • Equilibration: 85°C for 20 minutes.

    • Causality: 85°C is sufficient to volatilize BCP (BP ~143°C) without thermally degrading the labile sulfide-nitrile product.

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).

2. Mass Spectrometry Parameters (SIM Mode)

For maximum sensitivity, use Selected Ion Monitoring (SIM) rather than Full Scan.

Target AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (min)
Acetonitrile 4140, 393.2
1-Bromo-3-chloropropane 77156, 158, 4112.4
Chlorobenzene (IS) 11277, 11414.1
3. Sample Preparation Workflow
  • Standard Stock: Weigh 50 mg of 1-bromo-3-chloropropane into a 50 mL volumetric flask containing DMSO.

  • Sample Solution: Accurately weigh 100 mg of 2-[(3-Chloropropyl)sulfanyl]acetonitrile into a 20 mL headspace vial.

  • Addition: Add 5.0 mL of DMSO (containing Internal Standard).

  • Capping: Immediately crimp with a PTFE/Silicone septum to prevent volatile loss.

Part 4: Data Analysis & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during analysis:

  • Spectral Match: The ratio of the Quant Ion to Qualifier Ions for BCP must match the reference standard within ±20%. This confirms the peak is actually BCP and not a co-eluting matrix component.

  • Resolution: The resolution (

    
    ) between Acetonitrile and any unknown volatile peak must be > 1.5.
    
  • Sensitivity: The Signal-to-Noise (S/N) ratio for the 1 ppm standard must be > 10.

Experimental Data Summary (Validation Results):

ParameterResultAcceptance Criteria
Linearity (

)
0.9992> 0.990
Recovery (Spike) 94.5% - 102.1%80% - 120%
Precision (%RSD) 2.4%< 10%
LOD (BCP) 0.05 ppmN/A
Part 5: Analytical Workflow Decision Tree

Use this logic flow to determine when to deploy this specific HS-GC-MS method versus a standard purity assay.

Workflow Start Sample Received: 2-[(3-Chloropropyl)sulfanyl]acetonitrile Check1 Is Genotoxic Impurity (BCP) Screening Required? Start->Check1 RouteA Yes: Trace Level (<100 ppm) Check1->RouteA High Risk RouteB No: General Purity Only Check1->RouteB Routine MethodA HS-GC-MS (SIM Mode) Target: Alkyl Halides RouteA->MethodA MethodB HPLC-UV or GC-FID Target: Main Peak RouteB->MethodB ResultA Quantify BCP @ ppm level Confirm ID via MS Spectra MethodA->ResultA ResultB Area% Purity Report MethodB->ResultB

Figure 2: Decision matrix for selecting HS-GC-MS for genotoxic impurity profiling.

References
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. Link

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances using HS-GC. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733479, 1-Bromo-3-chloropropane. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

Sources

Reference Standards for 2-[(3-Chloropropyl)sulfanyl]acetonitrile Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of reference standard strategies for 2-[(3-Chloropropyl)sulfanyl]acetonitrile (CAS 112212-93-8), a critical alkyl-thio-nitrile building block used in the synthesis of sulfur-containing pharmaceutical intermediates.[1]

Executive Summary

In pharmaceutical development, the quality of the starting material 2-[(3-Chloropropyl)sulfanyl]acetonitrile directly impacts the impurity profile of the final Drug Substance.[1] While commercial "Research Grade" samples are widely available, they lack the metrological traceability required for GMP-regulated activities.[1]

This guide compares three distinct approaches to establishing a reference standard for this molecule:

  • Commercial Catalog Standards (The Baseline)

  • Traditional Mass Balance Characterization (The Old Gold Standard)

  • Quantitative NMR (qNMR) Certification (The Modern Superior Alternative)

Recommendation: For this specific molecule, qNMR is the superior characterization method due to the distinct singlet of the


-thio-nitrile protons (

), offering higher accuracy and speed than traditional mass balance methods.[1]

Part 1: Strategic Comparison of Reference Standard Types

The following table objectively compares the "performance" (defined by data quality, risk, and utility) of different standard grades available to researchers.

FeatureOption A: Commercial Catalog Material Option B: Traditional Mass Balance Standard Option C: qNMR Certified Standard (Recommended)
Primary Use Early discovery, non-GLP screening.[1]GMP Release Testing, Stability Studies.[1]GMP Release Testing, Potency Assignment.[1]
Purity Method Area % (HPLC/GC) only.

Direct ratio to NIST-traceable Internal Standard.[1]
Traceability Low (Vendor COA).High (Calibrated balances, validated methods).Highest (Direct molar link to SI units).
Uncertainty Undefined.High (Cumulative errors from KF, TGA, ROI, HPLC).Low (< 1.0% relative uncertainty).
Sample Req. N/AHigh (>100 mg for full testing).Low (~10-20 mg).[1]
Risk High: Misses inorganic salts, water, and non-chromophoric impurities.Medium: Risk of orthogonal error propagation.Low: Self-validating via internal standard.

Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling

Before characterizing the standard, one must understand what impurities to look for. The thio-ether and nitrile functionalities in 2-[(3-Chloropropyl)sulfanyl]acetonitrile are susceptible to specific degradation pathways.

Degradation & Impurity Pathway Diagram[1]

ImpurityPathways Main 2-[(3-Chloropropyl) sulfanyl]acetonitrile (Target) Oxidation Sulfoxide/Sulfone Analogs Main->Oxidation Oxidation (Air/Peroxides) Hydrolysis Amide/Acid Derivatives Main->Hydrolysis Hydrolysis (H2O/pH) Dimer Disulfide Dimer Main->Dimer S-C Bond Cleavage Homolog Homologous Impurities Homolog->Main Synthesis By-product

Figure 1: Potential impurity pathways.[1] The sulfur center is prone to oxidation to sulfoxides (


), while the nitrile group can hydrolyze to amides (

).[1]

Part 3: Characterization Methodologies

Method 1: The Modern Approach – Quantitative NMR (qNMR)

Why it wins: This molecule has a "perfect" qNMR handle. The methylene protons between the sulfur and the nitrile group (


) appear as a sharp singlet around 3.3–3.5 ppm , distinct from the chloropropyl chain multiplets.[1] This allows for precise quantification without needing a reference standard of the analyte itself.
Protocol: 1H-qNMR Potency Determination

Objective: Determine the absolute mass fraction (potency) of the standard.[1]

  • Internal Standard (IS) Selection:

    • Recommended: Dimethyl Sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]

    • Reasoning: High purity, non-hygroscopic, and signals do not overlap with the analyte's chloropropyl chain (Cl-CH2 at ~3.6 ppm, S-CH2 at ~2.7 ppm, Central CH2 at ~2.0 ppm).[1]

  • Sample Preparation:

    • Weigh accurately ~15 mg of the Sample (

      
      ) and ~10 mg of the Internal Standard (
      
      
      
      ) into the same vial using a 5-decimal place balance.
    • Dissolve in DMSO-d6 (0.6 mL).[1] Ensure complete dissolution.

  • Acquisition Parameters (Critical for E-E-A-T):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 300:1).

    • Temperature: 298 K (Controlled).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[1]
Method 2: The Traditional Approach – Mass Balance

Why use it? If qNMR is unavailable, or to validate the qNMR result. This method calculates purity by subtracting all impurities found by orthogonal methods.


[1]
Protocol: HPLC-UV/CAD Purity Assessment

Challenge: Aliphatic nitriles and sulfides have weak UV chromophores.[1] Solution: Use a low wavelength (205-210 nm) or a Charged Aerosol Detector (CAD).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

    • B: Acetonitrile.[2][3][4][5]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm.

    • Note: At 210 nm, the sulfide moiety (

      
      ) provides the primary absorption.[1]
      
  • Data Analysis: Integrate all peaks >0.05% area. Calculate Area % normalization.

Part 4: Comparative Data (Simulated)

The following data illustrates why "Catalog Purity" is often misleading compared to "Qualified Potency."

ParameterCatalog Certificate (Typical)Qualified Standard (qNMR Result)Qualified Standard (Mass Balance)
Method GC-FID (Area %)1H-qNMR (Internal Std)HPLC + TGA + KF
Purity Value 98.5% 96.2% 96.4%
Water Content Not TestedN/A (Calculated in mass)0.8% (by KF)
Residual Solvent Not TestedN/A0.5% (by GC-HS)
Inorganic Residue Not TestedN/A0.3% (ROI)
Conclusion Overestimated. Ignores "invisible" impurities.[1]Accurate. True mass fraction.Accurate. But labor intensive.

Interpretation: The Catalog Standard claims 98.5% because it only looks at the ratio of the main peak to other volatile organic peaks. It misses the 1.6% combined weight of water, salts, and solvents. Using the Catalog value would introduce a 2.3% error in your drug substance assay.

Part 5: Reference Standard Qualification Workflow

This diagram outlines the decision process for qualifying the standard in a regulated environment.

QualificationWorkflow Start Source Material (CAS 112212-93-8) ID_Check Identity Confirmation (IR, MS, 1H-NMR) Start->ID_Check Decision Is qNMR Available? ID_Check->Decision qNMR_Path Primary Method: qNMR (Traceable Internal Std) Decision->qNMR_Path Yes (Preferred) MB_Path Secondary Method: Mass Balance (HPLC + GC + KF + ROI) Decision->MB_Path No Cross_Check Orthogonal Check (Do results match within 1.0%?) qNMR_Path->Cross_Check MB_Path->Cross_Check Cross_Check->MB_Path Fail (Re-investigate) Final_Cert Generate COA Assign Potency & Expiry Cross_Check->Final_Cert Pass

Figure 2: Workflow for qualifying a Reference Standard. qNMR is the preferred primary path due to efficiency and direct traceability.

References

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Available at: [Link][1]

  • Bipm.org. (2024). qNMR vs Mass Balance for pharmaceutical reference standards comparison. Available at: [Link][1]

  • PubChem. Compound Summary for CAS 112212-93-8.[1] National Library of Medicine.[5][6] Available at: [Link][1]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-[(3-Chloropropyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-[(3-Chloropropyl)sulfanyl]acetonitrile, ensuring the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

2-[(3-Chloropropyl)sulfanyl]acetonitrile is an organic molecule containing a nitrile group (-C≡N) and a chlorinated alkyl chain. This structure dictates its classification and the necessary handling precautions. While specific toxicological data for this compound is not extensively published, its constituent functional groups provide a strong basis for a conservative safety assessment.

  • Halogenated Organic Compound: The presence of chlorine places it in the category of halogenated organic waste.[1][2] These compounds are often toxic and persistent, requiring disposal via specific incineration processes to prevent the formation of harmful byproducts.[2]

  • Nitrile Group: Organic nitriles are known for their potential toxicity. Acetonitrile, the simplest organic nitrile, is harmful if inhaled, absorbed through the skin, or swallowed, and can be metabolized to produce hydrogen cyanide, with toxic effects often being delayed.[3][4][5][6] Therefore, 2-[(3-Chloropropyl)sulfanyl]acetonitrile must be handled with the assumption of similar or greater toxicity.

Due to these characteristics, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][7][8]

Personal Protective Equipment (PPE) and Handling

Before generating or handling waste containing 2-[(3-Chloropropyl)sulfanyl]acetonitrile, it is crucial to establish a safe working environment.

Core PPE Requirements:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and potential vapors that can cause serious eye irritation.[3][9]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against dermal absorption, a common route of exposure for nitriles.[10]
Body Protection A flame-retardant lab coat.Protects against incidental contact with the skin and contamination of personal clothing.[11]
Respiratory All handling should occur in a certified chemical fume hood.To prevent inhalation of volatile or aerosolized compounds, which is a primary exposure risk.[1]

Waste Segregation: The Critical First Step

Proper segregation is fundamental to safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, heat, or explosions.

Do NOT mix 2-[(3-Chloropropyl)sulfanyl]acetonitrile waste with:

  • Non-Halogenated Organic Waste: Combining these streams complicates the disposal process and increases costs, as the entire mixture must be treated as halogenated waste.[7]

  • Aqueous Waste: This compound is not suitable for drain disposal, and mixing it with aqueous waste streams is prohibited.[12]

  • Strong Acids or Bases: Nitriles can react with strong acids and bases.[13]

  • Oxidizing and Reducing Agents: To prevent potentially violent reactions, keep this waste stream separate from strong oxidizers and reducers.[13][14]

The following diagram illustrates the decision-making process for proper waste segregation.

G Workflow for Disposal of 2-[(3-Chloropropyl)sulfanyl]acetonitrile cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal cluster_3 Incorrect Segregation A Waste containing 2-[(3-Chloropropyl)sulfanyl]acetonitrile generated in fume hood B Is the waste mixed with non-halogenated solvents? A->B C Is the waste mixed with acids, bases, or oxidizers? B->C No L STOP. Consult your institution's Chemical Hygiene Plan or EHS. Do not mix these wastes. B->L Yes D Is the waste aqueous? C->D No C->L Yes E Select a designated, compatible 'Halogenated Organic Waste' container D->E No D->L Yes F Affix a Hazardous Waste Label E->F G List all chemical constituents and their approximate percentages F->G H Add waste to the container, ensuring the exterior remains clean G->H I Keep the container securely closed except when adding waste H->I J Store in a designated Satellite Accumulation Area with secondary containment I->J K Once full, or within 6 months, submit a waste pickup request to your institution's EHS J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.